3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide
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Overview
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.363 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of tert-butylbenzene with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with N,N-dimethylformamide (DMF) and a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide: This compound has a similar structure but with a tert-butoxy group instead of a tert-butyl group.
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide: This isomer has the tert-butyl group in a different position on the benzene ring, leading to variations in its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-8-11(15(18)17(4)5)9-14(10-12)19-13-6-7-13/h8-10,13H,6-7H2,1-5H3 |
InChI Key |
AWCZUPYXUVSZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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